molecular formula C9H14N2OS B2447827 3-Cyclohexyl-2-thioxoimidazolidin-4-one CAS No. 81750-69-8

3-Cyclohexyl-2-thioxoimidazolidin-4-one

Cat. No. B2447827
CAS RN: 81750-69-8
M. Wt: 198.28
InChI Key: YZUZCWDBQPAEMK-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-thioxoimidazolidin-4-one is a derivative of 2-thioxoimidazolidin-4-one . It is known that 2-thioxoimidazolidin-4-one and its derivatives exhibit varied biological activity and belong to a special group of privileged structures known by the general name "hydantoins" .


Synthesis Analysis

The best known and most widely used method for the preparation of thiohydantoin derivatives is synthesis based on isothiocyanates . 3-Substituted 5-methylidene-2-thiohydantoins were synthesized by a one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium followed by treatment of the reaction mixture with fuming hydrochloric acid .


Molecular Structure Analysis

The molecular formula of 3-Cyclohexyl-2-thioxoimidazolidin-4-one is C9H14N2OS . The molecular weight is 198.29 .


Chemical Reactions Analysis

The synthesis of thiohydantoin derivatives is based on isothiocyanates . The condensation of aryl isothiocyanates with tetrahydroquinoline, tetrahydrobenzopiperazine, and dihydrobenzothiazine derivatives yielded the corresponding imidazotetrahydroquinolines, imidazotetrahydrobenzopiperazines, and imidazodihydrobenzothiazines .

Scientific Research Applications

These diverse applications highlight the compound’s potential in various therapeutic areas. Further research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties. 🌱🔬🧪

Future Directions

Future research could focus on further exploring the synthesis methods, biological activity, and potential applications of 3-Cyclohexyl-2-thioxoimidazolidin-4-one and its derivatives .

properties

IUPAC Name

3-cyclohexyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUZCWDBQPAEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-2-thioxoimidazolidin-4-one

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